molecular formula C15H22N2 B1440549 9-Benzyl-6,9-diazaspiro[4.5]decane CAS No. 1248907-99-4

9-Benzyl-6,9-diazaspiro[4.5]decane

カタログ番号: B1440549
CAS番号: 1248907-99-4
分子量: 230.35 g/mol
InChIキー: KHJUEFXVUZMIBB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-Benzyl-6,9-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C15H22N2 and its molecular weight is 230.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-Benzyl-6,9-diazaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Benzyl-6,9-diazaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

9-benzyl-6,9-diazaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-2-6-14(7-3-1)12-17-11-10-16-15(13-17)8-4-5-9-15/h1-3,6-7,16H,4-5,8-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJUEFXVUZMIBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CN(CCN2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Safety Data Sheet (SDS) and Handling Guidelines for 9-Benzyl-6,9-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In contemporary drug discovery, increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) is a validated strategy to enhance the pharmacokinetic properties, solubility, and target specificity of lead compounds. 9-Benzyl-6,9-diazaspiro[4.5]decane is a highly valuable spirocyclic diamine scaffold utilized to impart rigid, three-dimensional complexity into pharmaceutical candidates.

Unlike flat aromatic rings, the spirocyclic core presents vectors in multiple planes, reducing off-target binding promiscuity. However, the presence of both a tertiary amine (protected by a lipophilic benzyl group) and a highly nucleophilic secondary amine dictates specific, rigorous handling procedures. This whitepaper synthesizes the physicochemical data, hazard classifications, and self-validating handling protocols required for the safe manipulation of this reagent.

Physicochemical Properties

The reactivity of 9-Benzyl-6,9-diazaspiro[4.5]decane is driven by the inherent basicity of its diazaspiro core. The secondary amine is highly nucleophilic, making it an excellent building block for Buchwald-Hartwig aminations or amide couplings, but simultaneously rendering it susceptible to atmospheric degradation.

Table 1: Chemical Identifiers & Properties
PropertyValue
Chemical Name 9-Benzyl-6,9-diazaspiro[4.5]decane
CAS Number 1248907-99-4
Molecular Formula C₁₅H₂₂N₂
Monoisotopic Mass 230.1783 Da
Structural Class Spirocyclic Diamine
Predicted State Viscous liquid or low-melting solid

Mechanistic Insight: The secondary amine readily reacts with atmospheric carbon dioxide ( CO2​ ) to form insoluble carbamate salts. Consequently, exposure to ambient air does not merely risk moisture absorption (hygroscopicity) but actively degrades the chemical identity of the scaffold.

Toxicological Profile & GHS Classifications

Based on notified Classification, Labelling, and Packaging (CLP) data for analogous spirocyclic amines (such as 9-methyl-6,9-diazaspiro[4.5]decane), this compound exhibits significant hazards characteristic of lipophilic organic bases.

Table 2: GHS Hazard Classifications
Hazard CodeDescriptionCategory
H302 + H312 + H332 Harmful if swallowed, in contact with skin, or if inhaled.Acute Tox. 4
H314 Causes severe skin burns and eye damage.Skin Corr. 1B
H336 May cause drowsiness or dizziness.STOT SE 3

Causality of Toxicity: The severe skin corrosion (H314) is a direct result of the molecule's biphasic nature. The lipophilic benzyl group facilitates rapid partitioning into and across the lipid-rich stratum corneum of the skin. Once dermal penetration occurs, the strong basicity of the amines elevates local tissue pH, triggering the saponification of cellular lipid bilayers and resulting in rapid, deep-tissue necrosis. Furthermore, inhalation of its vapors can cross the blood-brain barrier, leading to central nervous system depression (H336).

Standard Operating Procedures (SOP)

To mitigate the risks outlined above, the following methodologies must be employed. Every protocol is designed as a self-validating system to ensure operator safety and chemical integrity.

Protocol A: Safe Dispensing and Solution Preparation
  • Engineering Controls: Verify that the fume hood face velocity is actively reading between 80–100 fpm.

  • PPE Donning: Equip double nitrile gloves (amines can permeate thin latex), splash goggles, and a flame-resistant lab coat.

  • Atmospheric Purge: Flush the analytical balance chamber with a gentle stream of Argon gas to displace ambient CO2​ and moisture.

  • Dispensing: Using an anti-static spatula, transfer the required mass into a pre-tared, oven-dried vial. Rationale: Static cling can cause erratic weighing of amine powders/semi-solids, leading to inaccurate stoichiometry and contamination of the balance pan.

  • Sealing & Solvation: Immediately seal the vial with a PTFE-lined septum cap. Inject anhydrous solvent (e.g., DCM or DMF) directly through the septum.

  • System Validation: Before proceeding to the main reaction, withdraw a 1 µL aliquot of the stock solution and spot it on a TLC plate alongside a known standard. Elution and visualization (via ninhydrin stain) yielding a single spot confirms the absence of carbamate degradation, validating that atmospheric controls during dispensing were successful.

Protocol B: Spill Response and Neutralization
  • Containment: Isolate the spill. Do not use water , as it will spread the lipophilic base and expand the contamination zone.

  • Neutralization: Liberally apply a weak solid acid (e.g., Citric Acid or Sodium Bisulfate) directly over the spill. Rationale: Applying strong acids (like HCl) to a concentrated amine will trigger a violent, highly exothermic neutralization reaction. Weak acids provide a controlled, slow protonation of the basic nitrogens.

  • System Validation: Moisten a pH indicator strip with deionized water and press it into the neutralized matrix. The operator may only proceed to physical cleanup once the strip reads a pH between 6.0 and 8.0. This step mathematically validates that the Skin Corr. 1B hazard has been eliminated.

  • Disposal: Sweep the neutralized matrix into a hazardous waste container labeled "Corrosive Organic Waste."

Workflow Visualizations

The following diagrams map the logical relationships for handling and utilizing this compound.

HandlingWorkflow Start Start: Chemical Retrieval PPE Don PPE (Nitrile Gloves, Goggles) Start->PPE Hood Transfer to Fume Hood (80-100 fpm) PPE->Hood Weigh Weighing under Argon (Prevents CO2 Adducts) Hood->Weigh Spill Spill Detected? Weigh->Spill Neutralize Neutralize with Citric Acid (Controlled Exotherm) Spill->Neutralize Yes Proceed Proceed to Synthesis Spill->Proceed No Validate Validate pH (6-8) with Indicator Strip Neutralize->Validate Validate->Proceed pH Confirmed

Caption: Workflow for safe handling, dispensing, and pH-validated spill response.

SynthesisPathway Nuc 9-Benzyl-6,9-diazaspiro[4.5]decane (Nucleophile) Cat Pd Catalyst + Base (e.g., t-BuONa) Nuc->Cat Elec Aryl Halide (Electrophile) Elec->Cat Prod N-Arylated Spiro Scaffold (High Fsp3 Drug Lead) Cat->Prod Cross-Coupling

Caption: Buchwald-Hartwig amination utilizing the spiro scaffold as a nucleophile.

Storage & Stability

  • Temperature: Store at 2–8°C to minimize kinetic degradation and volatilization.

  • Atmosphere: Must be stored under an inert atmosphere (Argon or Nitrogen). After every use, the headspace of the container must be actively purged with inert gas before sealing to prevent atmospheric CO2​ from converting the secondary amine into a carbamate.

  • Incompatibilities: Keep strictly separated from strong oxidizing agents, acid chlorides, and acid anhydrides.

References

  • PubChemLite. "9-benzyl-6,9-diazaspiro[4.5]decane (C15H22N2) Structural Information." Université du Luxembourg, 2026.[Link]

  • NextSDS. "9-methyl-6,9-diazaspiro[4.5]decane — Chemical Substance Information and Hazard Classifications." NextSDS Chemical Compliance, 2026. [Link]

Methodological & Application

Application Note: Palladium-Catalyzed Debenzylation of 9-Benzyl-6,9-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive technical guide for the efficient removal of the N-benzyl protecting group from 9-Benzyl-6,9-diazaspiro[4.5]decane, a scaffold of significant interest in medicinal chemistry. We present detailed protocols for palladium-catalyzed hydrogenolysis, explore the underlying catalytic mechanism, and offer field-proven insights into reaction optimization and troubleshooting. The methodologies described herein are designed to be robust and reproducible, ensuring high yields of the desired 6,9-diazaspiro[4.5]decane product, a valuable building block for drug discovery programs.

Introduction: Significance and Context

The 6,9-diazaspiro[4.5]decane core is a privileged scaffold in modern drug discovery, appearing in a range of biologically active molecules. Its rigid, three-dimensional structure allows for precise orientation of substituents, making it an attractive template for targeting complex protein-protein interactions. In the multistep synthesis of analogs based on this scaffold, the benzyl (Bn) group serves as a reliable and robust protecting group for the secondary amine at the 9-position due to its stability across a wide array of chemical conditions.[1]

The final or penultimate step in these synthetic sequences often requires the efficient and clean removal of this benzyl group. Palladium-catalyzed hydrogenolysis is the preeminent method for this transformation, favored for its mild reaction conditions and the generation of toluene as the sole byproduct, which simplifies purification.[1][2] This guide provides both standard and alternative protocols to achieve this critical deprotection step.

Mechanism and Guiding Principles

The cleavage of the C-N bond in N-benzyl amines via palladium-catalyzed hydrogenolysis is a heterogeneous catalytic process. While the precise surface chemistry can be complex, the generally accepted mechanism provides a strong framework for understanding and optimizing the reaction.[1]

The catalytic cycle involves several key steps:

  • Hydrogen Adsorption & Activation: Molecular hydrogen (H₂) adsorbs onto the palladium catalyst surface and undergoes dissociative chemisorption, forming reactive palladium hydride (Pd-H) species.

  • Substrate Adsorption: The 9-Benzyl-6,9-diazaspiro[4.5]decane substrate adsorbs onto the catalyst surface. The aromatic ring of the benzyl group plays a key role in this surface interaction.

  • C-N Bond Cleavage (Hydrogenolysis): The benzylic C-N bond is cleaved by the active palladium hydride species. This is typically the rate-determining step and results in the formation of the deprotected amine and toluene.

  • Product Desorption: The products, 6,9-diazaspiro[4.5]decane and toluene, desorb from the catalyst surface, regenerating the active catalytic sites for the next cycle.

Expert Insight: The free secondary amine of the product can coordinate to the palladium surface, potentially leading to catalyst inhibition or deactivation.[3][4] In cases of slow or stalled reactions, the addition of a weak acid can protonate the product amine, preventing it from poisoning the catalyst and often accelerating the reaction.[1][3]

Palladium-Catalyzed Debenzylation Pd0 Pd(0) Surface PdH2 Pd-H₂ Adsorbed Complex Adsorbed_Substrate Adsorbed R₂N-Bn H2 H₂ (Gas) H2->Pd0 Adsorption Substrate R₂N-Bn Substrate->Pd0 Adsorption PdH 2 x Pd-H (Hydride Species) PdH2->PdH Dissociative Chemisorption Products R₂NH + Toluene PdH->Products Adsorbed_Substrate->Products Hydrogenolysis (C-N Cleavage) Desorbed_Products Desorbed Products Products->Desorbed_Products Desorption Desorbed_Products->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of Pd-catalyzed N-debenzylation.

Experimental Protocols

Two primary methods are presented: classical hydrogenolysis using hydrogen gas and a safer, often more rapid, transfer hydrogenation using a hydrogen donor.

Protocol 1: Standard Hydrogenolysis with Pd/C and H₂ Gas

This is the most common and widely applicable method for N-debenzylation.

Materials and Reagents:

  • 9-Benzyl-6,9-diazaspiro[4.5]decane (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (10 mol% Pd)

  • Methanol (MeOH) or Ethanol (EtOH), ACS grade

  • Hydrogen (H₂) gas, balloon or cylinder

  • Diatomaceous Earth (Celite®)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Round-bottom flask or hydrogenation vessel (e.g., Parr shaker)

  • Magnetic stirrer and stir bar

  • Vacuum/Inert gas manifold

  • Hydrogen balloon setup or hydrogenation apparatus

  • Buchner funnel and filter paper

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 9-Benzyl-6,9-diazaspiro[4.5]decane (e.g., 1.0 mmol, 230 mg).

  • Solvent and Catalyst Addition: Add methanol (10-15 mL). Under a flow of inert gas, carefully add 10% Pd/C (e.g., for 1.0 mmol scale, ~106 mg of catalyst).

    • Scientist's Note: Pd/C is pyrophoric when dry. Always handle in a well-ventilated hood and add it to the solvent under an inert atmosphere to mitigate fire risk.[1]

  • Hydrogen Atmosphere: Seal the flask with a septum. Carefully evacuate the flask atmosphere using a vacuum pump and then backfill with hydrogen gas from a balloon. This vacuum/H₂ cycle should be repeated three times to ensure the complete removal of air.[1][5]

  • Reaction: Stir the suspension vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, gas).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical TLC system would be Dichloromethane/Methanol (e.g., 9:1) with a few drops of ammonium hydroxide. The product should have a much lower Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible.

  • Work-up - Catalyst Removal: Once complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas.

  • Dilute the reaction mixture with additional methanol and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with methanol to ensure complete recovery of the product.

    • Safety First: The filtered catalyst on Celite should not be allowed to dry completely on the filter paper, as it remains pyrophoric. Quench the catalyst on the pad with water before disposal.[1]

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude 6,9-diazaspiro[4.5]decane. The product is often of high purity and may not require further purification.

Protocol 2: Catalytic Transfer Hydrogenation (CTH)

This method avoids the use of flammable hydrogen gas by employing a hydrogen donor, making it operationally simpler and safer for standard laboratory setups. Ammonium formate is a common and effective hydrogen donor.[6][7]

Materials and Reagents:

  • 9-Benzyl-6,9-diazaspiro[4.5]decane (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (10 mol% Pd)

  • Ammonium Formate (HCO₂NH₄), anhydrous (5.0 eq)

  • Methanol (MeOH), anhydrous

  • Diatomaceous Earth (Celite®)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask with a stir bar and reflux condenser, add 9-Benzyl-6,9-diazaspiro[4.5]decane (1.0 eq) and 10% Pd/C (10 mol% Pd).

  • Solvent and Reagent Addition: Add anhydrous methanol (15-20 mL). Then, add anhydrous ammonium formate (5.0 eq) in a single portion.[6][7]

  • Reaction: Stir the mixture at room temperature or gently heat to reflux (40-65 °C). The reaction is often significantly faster at elevated temperatures.

  • Monitoring & Work-up: Monitor the reaction and perform the work-up (catalyst filtration and solvent evaporation) as described in Protocol 1 (Steps 5-8). The work-up is identical.

Data Presentation & Optimization

The efficiency of the debenzylation can be influenced by several factors. The table below summarizes key parameters and their expected impact, providing a basis for optimization.

ParameterConditionExpected Outcome & RationaleReferences
Catalyst 10% Pd/CStandard, effective, and economical choice for most debenzylations.[1][2]
20% Pd(OH)₂/C (Pearlman's)More active catalyst, useful for sterically hindered or electron-rich systems. Less prone to causing acid-labile group cleavage.[8]
Pd/C + Pd(OH)₂/C (1:1)A combination can be more effective than either catalyst alone for particularly stubborn substrates.[8]
Hydrogen Source H₂ (gas, 1 atm)Standard condition. Effective but requires specific safety precautions.[1][5]
Ammonium FormateSafer alternative to H₂ gas. Reaction byproducts are volatile (NH₃, CO₂). Can be faster at reflux.[6][7]
Solvent Methanol / EthanolProtic solvents are generally preferred and facilitate hydrogen transfer.[9]
Ethyl Acetate / THFCan be used if substrate has poor solubility in alcohols.
Additive Acetic Acid or HCl (cat.)Can prevent catalyst poisoning by the product amine, accelerating the reaction. Use with caution if other acid-sensitive groups are present.[1][3]
Temperature Room TemperatureSufficient for most standard debenzylations.[2]
40-65 °CMay be required for less reactive substrates or to accelerate CTH reactions.[1]

Experimental Workflow Visualization

The overall process from setup to final product can be visualized as a clear, sequential workflow.

Debenzylation Workflow A 1. Reaction Setup (Substrate, Solvent, Catalyst) B 2. Introduce H₂ Source (H₂ Gas Purge or Add Donor) A->B C 3. Reaction (Stir at RT or Heat) B->C D 4. Monitor Progress (TLC / LC-MS) C->D D->C Incomplete E 5. Catalyst Filtration (Filter through Celite®) D->E Complete F 6. Solvent Removal (Rotary Evaporation) E->F G 7. Characterization (NMR, MS) F->G

Caption: General experimental workflow for catalytic debenzylation.

Characterization of 6,9-diazaspiro[4.5]decane

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR (CDCl₃, 400 MHz): Expect disappearance of the benzylic protons (singlet ~3.5 ppm) and aromatic protons (~7.2-7.4 ppm). New signals corresponding to the spirocyclic core protons will be present, along with a broad singlet for the N-H proton.

  • ¹³C NMR (CDCl₃, 101 MHz): Expect disappearance of the benzylic carbon (~63 ppm) and aromatic carbons (~127-138 ppm).

  • Mass Spectrometry (ESI+): Calculated for C₈H₁₇N₂⁺ [M+H]⁺: 141.1386; Found: 141.1385.

Troubleshooting

IssuePotential CauseSuggested Solution
No or Slow Reaction Inactive CatalystUse a fresh bottle of catalyst or a more active one like Pearlman's catalyst. Ensure proper activation if required.[4][10]
Catalyst PoisoningAdd a catalytic amount of acetic acid. If sulfur-containing impurities are suspected, purify the starting material.[3][10]
Insufficient HydrogenFor H₂ gas, ensure the balloon remains inflated and the system is leak-free. For CTH, add more hydrogen donor.[10]
Poor Mass TransferIncrease the stirring speed significantly. Ensure the catalyst is well suspended.
Incomplete Conversion Deactivation over timeFilter the reaction mixture and add a fresh portion of catalyst to the filtrate.[10]
EquilibriumThis is unlikely for hydrogenolysis, but increasing temperature or H₂ pressure can drive the reaction to completion.
Side Reactions (e.g., ring saturation) Catalyst too active / harsh conditionsUse a less active catalyst, lower the temperature, or reduce hydrogen pressure. This is rare for benzylamines but possible.

Conclusion

Palladium-catalyzed hydrogenolysis is a highly reliable and efficient method for the debenzylation of 9-Benzyl-6,9-diazaspiro[4.5]decane. By selecting the appropriate catalyst and reaction conditions—either classical hydrogenation or transfer hydrogenation—researchers can achieve high yields of the desired product. Careful attention to catalyst handling, reaction monitoring, and potential deactivation pathways, as outlined in this guide, will ensure consistent and successful outcomes in the synthesis of valuable diazaspirocyclic intermediates for drug discovery.

References

  • Horsley, P. A., et al. (2025). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters.
  • Li, G., et al. (2009). Highly Chemoselective Pd–C Catalytic Hydrodechlorination Leading to the Highly Efficient N-Debenzylation of Benzylamines. The Journal of Organic Chemistry, 74(15), 5671-5674.
  • BenchChem. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. BenchChem.
  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418.
  • Jones, R. A., et al. (2019). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. ACS Catalysis.
  • Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrtyation With Ammonium Formate. Duke University Scholars.
  • Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Synthetic Communications, 17(4), 415-418.
  • Wang, X., et al. (2009). Highly Chemoselective Pd−C Catalytic Hydrodechlorination Leading to the Highly Efficient N-Debenzylation of Benzylamines. The Journal of Organic Chemistry, 74(15), 5671-5674.
  • Mao, J., et al. (2018). Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride. ACS Catalysis, 8(4), 3236-3241.
  • Sigma-Aldrich. Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst. Sigma-Aldrich.
  • Li, K., & Fu, H. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Synthetic Communications, 36(17), 2469-2473.
  • Komatsu, Y., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2993-2999.
  • BenchChem. (2025). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. BenchChem.
  • Reddit. (2022). Failed Hydrogenation using H2 gas and Pd/C catalyst. r/Chempros.
  • BenchChem. (2025). Troubleshooting common side reactions in platinum-catalyzed processes. BenchChem.

Sources

Application Note: Scale-Up Synthesis and Manufacturing Protocol for 9-Benzyl-6,9-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-2026-0326 Target Audience: Process Chemists, Medicinal Chemists, and CMC Professionals Core Application: Kilogram-scale API intermediate manufacturing

Introduction & Strategic Context

The pharmaceutical industry’s shift toward molecules with a higher fraction of sp3-hybridized carbons (Fsp3) has elevated spirocyclic diamines to privileged scaffold status. Compared to planar heteroaromatics, spirocycles like 6,9-diazaspiro[4.5]decane offer enhanced three-dimensional structural complexity, improved metabolic stability, and reduced off-target liabilities 1.

9-Benzyl-6,9-diazaspiro[4.5]decane serves as a critical intermediate in the synthesis of novel neurologically active compounds and targeted degraders. This application note details a robust, scalable, and economically viable kilogram-scale manufacturing protocol. By moving away from hazardous Strecker-based routes, this protocol utilizes a highly controlled diketopiperazine (DKP) intermediate pathway to ensure maximum process safety and yield 2.

Retrosynthetic Strategy & Route Justification

Historically, 1,4-diazepane and piperazine spirocycles were synthesized via Strecker reactions on cyclic ketones, necessitating the use of highly toxic sodium cyanide and generating unstable aminonitrile intermediates.

To ensure process safety and scalability, our optimized route utilizes 1-aminocyclopentane-1-carboxylic acid (cycloleucine) as the starting material. Because the quaternary spiro-center is pre-installed, the synthetic burden is vastly reduced. The sequence involves:

  • Esterification of cycloleucine.

  • Telescoped N-alkylation with N-benzyl-2-chloroacetamide and subsequent base-promoted cyclization to form a 8,10-dione (diketopiperazine) intermediate 3.

  • Global reduction of the sterically hindered amides using Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al).

G N1 Cycloleucine (Starting Material) N2 Esterification SOCl2, MeOH N1->N2 N3 Alkylation & Cyclization NaI, K2CO3, Heat N2->N3 N4 Spiro-Diketopiperazine (8,10-dione) N3->N4 N5 Global Reduction Red-Al, Toluene N4->N5 N6 9-Benzyl-6,9-diazaspiro [4.5]decane N5->N6

Fig 1: Process flow for the synthesis of 9-Benzyl-6,9-diazaspiro[4.5]decane via diketopiperazine.

Process Chemistry & Scale-Up Protocols

Step 1: Synthesis of Methyl 1-aminocyclopentane-1-carboxylate hydrochloride

Causality & Logic: Converting the zwitterionic amino acid to its methyl ester increases its solubility in organic solvents and activates the carboxylate for downstream intramolecular cyclization. Thionyl chloride (SOCl 2​ ) is chosen over Fischer esterification (HCl/MeOH) for scale-up due to faster kinetics and the self-scavenging of water, which drives the equilibrium forward.

Protocol:

  • Charge a 20 L jacketed reactor with methanol (10 L) and cool to 0 °C.

  • Dropwise add SOCl 2​ (1.2 kg, 10.1 mol) over 2 hours, maintaining the internal temperature < 10 °C to prevent uncontrolled exotherms.

  • Add cycloleucine (1.0 kg, 7.7 mol) portion-wise.

  • Heat the reactor to 65 °C (reflux) for 12 hours.

    • Self-Validating IPC: Monitor by LC-MS until cycloleucine consumption is >99%.

  • Concentrate the mixture under vacuum to 3 L, add methyl tert-butyl ether (MTBE, 5 L), and cool to 0 °C to precipitate the product.

  • Filter and dry under vacuum at 40 °C to yield the product as a white crystalline solid (1.28 kg, 93% yield).

Step 2: Telescoped Alkylation and Cyclization to 9-Benzyl-6,9-diazaspiro[4.5]decane-8,10-dione

Causality & Logic: Isolating the linear alkylated intermediate is inefficient and reduces overall yield due to its propensity to undergo premature, partial cyclization. By adding a strong base (NaOMe) and heating after the initial alkylation, the thermodynamically favored 6-membered diketopiperazine ring forms completely in one pot. Sodium iodide (NaI) is utilized as a Finkelstein catalyst to convert the cheaper chloroacetamide into a highly reactive iodoacetamide in situ.

Protocol:

  • Charge a 50 L reactor with the ester hydrochloride from Step 1 (1.2 kg, 6.7 mol), N-benzyl-2-chloroacetamide (1.23 kg, 6.7 mol), NaI (0.1 kg, 0.67 mol), and acetonitrile (20 L).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.6 kg, 20.1 mol) slowly. Stir at 60 °C for 8 hours.

    • Self-Validating IPC: Confirm complete alkylation via HPLC before proceeding.

  • To the same reactor, add Sodium Methoxide (NaOMe, 25% in MeOH, 1.5 L) and heat to 80 °C for 16 hours to drive cyclization.

  • Cool to 20 °C, quench with water (10 L), and extract with Ethyl Acetate (3 x 10 L).

  • Wash the combined organics with brine, dry over Na 2​ SO 4​ , and concentrate to yield the 8,10-dione intermediate as an off-white solid (1.45 kg, 84% yield).

Step 3: Global Reduction to 9-Benzyl-6,9-diazaspiro[4.5]decane

Causality & Logic: The spiro-cyclopentyl group heavily shields the C10 carbonyl of the diketopiperazine, making standard reductions (e.g., NaBH 4​ /I 2​ or mild boranes) sluggish and prone to yielding partially reduced mono-amides. Red-Al is selected for its high thermal stability, allowing the reaction to be run in refluxing toluene (110 °C) to overcome this steric barrier.

Protocol:

  • Suspend the 8,10-dione (1.4 kg, 5.4 mol) in anhydrous toluene (15 L) in a strictly inert (N 2​ ) 50 L reactor.

  • Slowly dose Red-Al (65% w/w in toluene, 6.7 kg, 21.6 mol) over 3 hours at 20 °C. (Caution: Vigorous H 2​ evolution).

  • Heat the mixture to 110 °C for 18 hours.

    • Self-Validating IPC: HPLC must show <0.5% of the mono-amide intermediate.

  • Cool to 0 °C and proceed immediately to the optimized downstream workup.

Downstream Processing & Emulsion Prevention

Causality & Logic: Quenching aluminum hydrides with water generates a gelatinous aluminum hydroxide emulsion that is impossible to filter and traps the API. Potassium sodium tartrate (Rochelle salt) acts as a bidentate ligand, chelating Al 3+ ions to form a highly water-soluble complex, ensuring a crisp phase separation.

Workup W1 Quench Reaction (1M NaOH at 0°C) W2 Add 20% aq. Rochelle Salt (Chelating Agent) W1->W2 W3 Vigorous Stirring (Break Emulsion) W2->W3 W4 Phase Separation (Aqueous vs. Toluene) W3->W4 W5 Organic Layer (Contains Target Amine) W4->W5 W6 Aqueous Layer (Al-Tartrate Waste) W4->W6

Fig 2: Optimized downstream processing workflow for Red-Al reduction to prevent emulsions.

Workup Protocol:

  • Carefully quench the reaction by dropwise addition of 1M NaOH (2 L) at 0 °C.

  • Add 20% w/v aqueous Rochelle salt solution (15 L).

  • Stir vigorously at 25 °C for 3 hours. Visual Cue: The biphasic mixture will transition from a cloudy, thick emulsion to two distinct, clear layers.

  • Separate the organic (toluene) layer. Extract the aqueous layer once with toluene (5 L).

  • Concentrate the combined organics. To achieve >99.5% purity, dissolve the crude oil in isopropanol (5 L) and bubble HCl gas to precipitate the target compound as a dihydrochloride salt. Filter and dry (1.1 kg, 67% yield).

Quantitative Process Data

The following table summarizes the key metrics from the optimization phase (100 g) to the pilot scale (1.5 kg), demonstrating the robustness of the telescoped route and the efficiency of the targeted downstream processing.

Process MetricLab Scale (100 g)Pilot Scale (1.5 kg)Variance / Notes
Overall Yield (3 steps) 56%52%Slight mechanical loss during large-scale crystallization.
Purity (HPLC-UV) 99.2%99.7%Improved by dihydrochloride salt formation at scale.
E-factor (kg waste/kg API) 4835Reduced via solvent recycling (Toluene/EtOAc).
Reduction Time (Red-Al) 12 hours18 hoursExtended at scale to ensure complete C10 reduction.
Residual Aluminum (ICP-MS) < 50 ppm< 20 ppmValidates the efficiency of the Rochelle salt workup.

References

  • Aimon, A., et al. "Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols." Chemical Communications (RSC Publishing), 2022. 1

  • Zheng, B., et al. "Development of a Kilogram-Scale Chemical Process for a Chiral Spirocyclic Isoxazolone." The Journal of Organic Chemistry - ACS Publications, 2024. 2

  • Aboul-Enein, M. N., et al. "Anticonvulsant Profiles of Certain New 6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones and 1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones." Archiv der Pharmazie, 2014. 3

Sources

Application Notes and Protocols for the Incorporation of 9-Benzyl-6,9-diazaspiro[4.5]decane in Central Nervous System (CNS) Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 9-Benzyl-6,9-diazaspiro[4.5]decane Scaffold in CNS Drug Discovery

In the intricate landscape of central nervous system (CNS) drug design, the quest for novel molecular architectures that offer superior efficacy, selectivity, and pharmacokinetic profiles is perpetual. Spirocyclic scaffolds have emerged as a powerful tool in this endeavor, providing a rigid three-dimensional framework that can enhance binding to biological targets and improve drug-like properties.[1][2] Among these, the 9-Benzyl-6,9-diazaspiro[4.5]decane moiety represents a particularly promising scaffold. Its inherent structural rigidity, conferred by the spirocyclic core, allows for precise spatial orientation of substituents, which is critical for selective interactions with complex CNS targets such as G-protein coupled receptors (GPCRs) and ion channels.[3] The presence of two nitrogen atoms offers versatile points for chemical modification, enabling the fine-tuning of physicochemical properties like lipophilicity and basicity, which are paramount for blood-brain barrier penetration. The benzyl group at the 9-position can serve as a key pharmacophoric element, potentially engaging in hydrophobic or aromatic interactions within the target's binding pocket. This guide provides detailed protocols for the synthesis and biological evaluation of compounds incorporating the 9-Benzyl-6,9-diazaspiro[4.5]decane scaffold, aimed at empowering researchers to explore its full potential in the development of next-generation CNS therapeutics.

Synthesis of 9-Benzyl-6,9-diazaspiro[4.5]decane: A Detailed Protocol

The synthesis of 9-Benzyl-6,9-diazaspiro[4.5]decane can be efficiently achieved through the N-benzylation of the commercially available or synthetically prepared 6,9-diazaspiro[4.5]decane. The following protocol is adapted from established methodologies for the N-alkylation of diazaspiro compounds.[4]

Protocol 1: Synthesis of 9-Benzyl-6,9-diazaspiro[4.5]decane

Objective: To synthesize 9-Benzyl-6,9-diazaspiro[4.5]decane via N-benzylation of 6,9-diazaspiro[4.5]decane.

Materials:

  • 6,9-diazaspiro[4.5]decane

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen inlet/outlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 6,9-diazaspiro[4.5]decane (1.0 eq.) in anhydrous acetonitrile.

  • Addition of Base: Add potassium carbonate (2.0-3.0 eq.) to the solution. The base acts as a scavenger for the hydrobromic acid generated during the reaction.

  • Addition of Benzyl Bromide: To the stirred suspension, add benzyl bromide (1.0-1.2 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress of the reaction by TLC (e.g., using a 10:1 mixture of dichloromethane and methanol as the eluent). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the potassium carbonate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford 9-Benzyl-6,9-diazaspiro[4.5]decane as a pure compound.

  • Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvent and a nitrogen atmosphere is crucial to prevent the hydrolysis of benzyl bromide and to avoid side reactions.

  • Excess Base: An excess of potassium carbonate ensures the complete neutralization of the acid byproduct, driving the reaction to completion.

  • Reflux Temperature: Heating the reaction mixture increases the rate of the nucleophilic substitution reaction.

  • Aqueous Work-up: The washing steps are essential to remove any remaining inorganic salts and impurities.

  • Chromatographic Purification: Silica gel chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or byproducts.

Visualizing the Synthetic Workflow:

Synthesis_Workflow cluster_synthesis Synthesis of 9-Benzyl-6,9-diazaspiro[4.5]decane Start 6,9-diazaspiro[4.5]decane + Benzyl Bromide Reaction N-Benzylation (K₂CO₃, CH₃CN, Reflux) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 9-Benzyl-6,9-diazaspiro[4.5]decane Purification->Product

Caption: Synthetic workflow for 9-Benzyl-6,9-diazaspiro[4.5]decane.

Biological Evaluation of Compounds Incorporating the 9-Benzyl-6,9-diazaspiro[4.5]decane Scaffold

The CNS-activity of novel compounds is typically assessed through a hierarchical screening process, starting with in vitro binding assays to determine affinity for specific targets, followed by functional assays to evaluate efficacy.

Protocol 2: Radioligand Binding Assay for Dopamine D₃ Receptor

This protocol is designed to determine the binding affinity (Ki) of a test compound for the dopamine D₃ receptor, a key target in the treatment of various neuropsychiatric disorders.

Objective: To quantify the binding affinity of a test compound for the human dopamine D₃ receptor.

Materials:

  • Cell membranes expressing the human dopamine D₃ receptor

  • [³H]Spiperone (radioligand)

  • Test compound (e.g., a derivative of 9-Benzyl-6,9-diazaspiro[4.5]decane)

  • Haloperidol (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • 96-well microplates

  • Glass fiber filter mats

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare a solution of [³H]Spiperone in the assay buffer at a concentration close to its Kd value.

    • Prepare a high-concentration solution of haloperidol (e.g., 10 µM) for determining non-specific binding.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add cell membranes, [³H]Spiperone, and assay buffer.

    • Non-specific Binding: Add cell membranes, [³H]Spiperone, and haloperidol solution.

    • Test Compound: Add cell membranes, [³H]Spiperone, and the desired concentration of the test compound.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) from the resulting dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Biological Evaluation Workflow:

Biological_Evaluation_Workflow cluster_evaluation Biological Evaluation Workflow Start Test Compound (9-Benzyl-6,9-diazaspiro[4.5]decane derivative) Binding_Assay Radioligand Binding Assay (e.g., Dopamine D₃ Receptor) Start->Binding_Assay Functional_Assay Cell-Based Functional Assay (e.g., cAMP or Ca²⁺ flux) Start->Functional_Assay Data_Analysis Data Analysis (Ki, EC₅₀/IC₅₀) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR

Caption: Workflow for the biological evaluation of CNS-active compounds.

Protocol 3: Cell-Based Functional Assay (cAMP Measurement)

This protocol is used to determine whether a compound acts as an agonist or antagonist at a Gi/o-coupled GPCR by measuring changes in intracellular cyclic AMP (cAMP) levels.

Objective: To assess the functional activity of a test compound at a Gi/o-coupled GPCR.

Materials:

  • CHO or HEK293 cells stably expressing the target Gi/o-coupled GPCR

  • Forskolin

  • Test compound

  • Reference agonist and antagonist

  • Cell culture medium

  • Assay buffer

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Culture: Culture the cells in appropriate medium until they reach the desired confluency.

  • Cell Plating: Seed the cells into 96- or 384-well plates and allow them to attach overnight.

  • Compound Treatment:

    • Agonist Mode: Add serial dilutions of the test compound to the cells and incubate for a specific period.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound, then add a fixed concentration of a known agonist.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP levels against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

    • Antagonist Mode: Plot the cAMP levels against the logarithm of the test compound concentration to generate an inhibition curve and determine the IC₅₀ value.

Quantitative Data and Structure-Activity Relationships (SAR)

The 6,9-diazaspiro[4.5]decane scaffold has been incorporated into ligands targeting various CNS receptors. For instance, arylated derivatives have shown high affinity and selectivity for the dopamine D₃ receptor.

Compound IDScaffoldR GroupD₃ Ki (nM)D₂ Ki (nM)Selectivity (D₂/D₃)
1 6,9-diazaspiro[4.5]decane4-Fluorophenyl25.6>10,000>390
2 6,9-diazaspiro[4.5]decanePhenyl12.0>10,000>833

Data adapted from a study on selective dopamine D₃ receptor antagonists.[3]

These data highlight the potential of the 6,9-diazaspiro[4.5]decane core in achieving high selectivity for the D₃ receptor over the closely related D₂ receptor, a critical aspect for minimizing side effects in antipsychotic drug development. The N-benzyl group in the title compound can be further modified to explore interactions with different subpockets of the receptor, potentially leading to enhanced affinity and selectivity.

Relevant Signaling Pathway: Dopamine D₂/D₃ Receptor Signaling

Compounds incorporating the 9-Benzyl-6,9-diazaspiro[4.5]decane scaffold, particularly those designed as dopamine receptor antagonists, would modulate the signaling pathways downstream of these receptors. The D₂ and D₃ receptors are Gi/o-coupled GPCRs that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

GPCR_Signaling_Pathway cluster_pathway Dopamine D₂/D₃ Receptor Signaling Pathway Dopamine Dopamine Receptor D₂/D₃ Receptor (Gi/o-coupled GPCR) Dopamine->Receptor Activates Antagonist 9-Benzyl-6,9-diazaspiro[4.5]decane Derivative (Antagonist) Antagonist->Receptor Blocks G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP Downstream Downstream Cellular Response cAMP->Downstream Modulates

Caption: Simplified signaling pathway of dopamine D₂/D₃ receptors.

Conclusion

The 9-Benzyl-6,9-diazaspiro[4.5]decane scaffold presents a compelling starting point for the design of novel CNS-active compounds. Its unique three-dimensional structure and synthetic tractability offer significant advantages for medicinal chemists. The protocols outlined in this guide provide a comprehensive framework for the synthesis and biological evaluation of derivatives based on this promising scaffold. By leveraging these methodologies, researchers can systematically explore the structure-activity relationships and unlock the therapeutic potential of 9-Benzyl-6,9-diazaspiro[4.5]decane in addressing a range of CNS disorders.

References

  • Google Patents. (n.d.). US11524954B2 - Piperazine azaspiro derivatives.
  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • PubChem. (n.d.). Pyrimidinyl-diazospiro compounds - Patent US-9376445-B2. National Center for Biotechnology Information. [Link]

  • Mach, R. H., et al. (2018). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. ACS Medicinal Chemistry Letters, 9(12), 1235–1240. [Link]

  • Zheng, Z., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters, 26(15), 3449–3456.
  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183.
  • PubChemLite. (n.d.). 9-benzyl-6,9-diazaspiro[4.5]decane. PubChemLite. [Link]

  • Katritzky, A. R., et al. (1995). N-oxides of some N-benzyl azacycloalkanes. Preferred conformation by NMR spectroscopy. Magnetic Resonance in Chemistry, 33(7), 549-555.
  • Google Patents. (n.d.). US8283379B2 - Methods and compositions for the treatment of CNS-related conditions.
  • Google Patents. (n.d.). United States Patent (19).
  • Molbank. (2009). Synthesis of N-(2,8-Dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl) Acetamide and Benzamide. Molbank, 2009(2), M599. [Link]

  • Foubelo, F., & Yus, M. (2019). Enantioselective Synthesis, DFT Calculations and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug Resistant and Sensitive Chronic Myeloid Leukemia Cells. Molecules, 24(2), 296. [Link]

  • Haddach, A. A., Kelleman, A., & Deaton-Rewolinski, M. V. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 43(3), 399-402. [Link]

  • Scientific Research Journal. (2024). Synthesis, Characterizations and Multivariate Data Analysis of Non- and Nitrile-Functionalized N-Heterocyclic Carbene Complexes of Silver(I) and Palladium(II). Scientific Research Journal, 21(2), 89-117. [Link]

  • The Royal Society of Chemistry. (2016). Supplementary Information for RSC adv. after corrections. The Royal Society of Chemistry. [Link]

  • Molecules. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 22(5), 814. [Link]

  • Organic Syntheses. (n.d.). [ - Spiro[4.5]decan-7-one, 9,9-dimethyl. Organic Syntheses. [Link]

  • NSF PAR. (2022). 20220405b Benzylation revised. National Science Foundation. [Link]

  • Chemspace. (n.d.). Benzyl 9-oxo-6-azaspiro[4.5]decane-6-carboxylate. Chemspace. [Link]

  • El-Nassan, H. B., et al. (2014). Anticonvulsant Profiles of Certain New 6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones and 1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones. Molecules, 19(9), 15088–15108. [Link]

  • Frontiers in Psychiatry. (2023). Biological studies of clavine alkaloids targeting CNS receptors. Frontiers in Psychiatry, 14, 1168233. [Link]

  • Gloer, J. B., et al. (2012). Benzyl Derivatives with in Vitro Binding Affinity for Human Opioid and Cannabinoid Receptors from the Fungus Eurotium repens. Journal of Natural Products, 75(5), 985–989. [Link]

  • Molecules. (2021). Biological Effects on μ-Receptors Affinity and Selectivity of Arylpropenyl Chain Structural Modification on Diazatricyclodecane Derivatives. Molecules, 26(18), 5481. [Link]1)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 9-Benzyl-6,9-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic scaffold synthesis. 9-Benzyl-6,9-diazaspiro[4.5]decane is a highly valuable privileged structure in drug discovery, particularly for central nervous system (CNS) indications [1]. However, the construction of this sterically congested 4.5-spiro system—specifically the cyclization to the diketopiperazine (DKP) intermediate and its subsequent reduction—presents significant synthetic challenges.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to help researchers maximize reaction yields and ensure scientific integrity.

Part 1: Synthetic Workflow Visualization

To establish a baseline for our troubleshooting guide, the standard three-step route from cycloleucine methyl ester to the target spiro-diamine is mapped below.

G A 1-Amino-1-cyclopentanecarboxylic acid methyl ester B Chloroacetyl Chloride (Acylation) A->B Step 1 C 1-(2-Chloroacetamido)cyclopentane- carboxylic acid methyl ester B->C D Benzylamine (Alkylation & Cyclization) C->D Step 2 E 9-Benzyl-6,9-diazaspiro[4.5]decane- 7,10-dione (DKP) D->E Intramolecular Amidation F Borane-THF (BH3·THF) (Reduction) E->F Step 3 G 9-Benzyl-6,9-diazaspiro[4.5]decane (Target Spiro-Diamine) F->G Acidic Quench & Basic Workup

Fig 1. Three-step synthetic workflow for 9-Benzyl-6,9-diazaspiro[4.5]decane from cycloleucine.

Part 2: Troubleshooting Guide & FAQs

Q1: My cyclization to the 9-benzyl-6,9-diazaspiro[4.5]decane-7,10-dione (DKP) intermediate is stalling at 40-50% yield. How can I drive this to completion? Causality & Solution: The amidation/cyclization step is kinetically disfavored due to the steric bulk of the cyclopentane ring at the spiro carbon (C5). The acyclic intermediate struggles to adopt the required cis-amide conformation necessary for the terminal benzylamine to attack the methyl ester. To overcome this kinetic barrier, transition from standard thermal reflux to microwave irradiation (e.g., 120 °C for 30 minutes in toluene). Furthermore, introducing a bifunctional catalyst such as 2-hydroxypyridine (0.2 equivalents) acts as a proton shuttle, significantly lowering the activation energy for the breakdown of the tetrahedral intermediate during amidation [3].

Q2: I am using Lithium Aluminum Hydride (LiAlH₄) to reduce the DKP, but I am observing poor yields and ring-opened byproducts. What is the mechanistic failure here? Causality & Solution: Sterically hindered diketopiperazines are notoriously difficult to reduce with LiAlH₄ [2]. The spiro-carbon adjacent to the C7 carbonyl creates a highly hindered trajectory for the bulky AlH₄⁻ species. The prolonged reaction times required for LiAlH₄ often lead to competitive C–N bond cleavage (ring opening) rather than the desired C=O reduction. The Fix: Switch your reducing agent to Borane-Tetrahydrofuran (BH₃·THF) . Borane is a small, electrophilic reducing agent that coordinates directly to the amide carbonyl oxygen. This Lewis acid-base interaction activates the carbonyl carbon for an intramolecular hydride transfer, effectively bypassing the steric bulk of the spiro system and preventing ring-opening.

Q3: After the Borane reduction, my LC-MS shows the correct product mass, but my isolated yield after aqueous workup is less than 20%. Where is my product going? Causality & Solution: You are losing your product to two phenomena: amine-borane complexation and high aqueous solubility. First, borane forms a highly stable Lewis acid-base complex with the newly formed secondary (N6) and tertiary (N9) amines. A standard basic workup will not break this B–N bond. Second, the free spiro-diamine is highly polar and easily hydrates. The Fix: You must perform a strong acidic quench (e.g., 6M HCl, reflux for 2 hours) to hydrolyze the boron-nitrogen bond. After basifying the aqueous layer to pH > 12, extract the product using a 3:1 mixture of Dichloromethane (DCM) and Isopropanol (IPA) . The IPA disrupts the hydration sphere around the diamine, drastically improving the organic partition coefficient.

Part 3: Quantitative Data Comparison

The table below summarizes the empirical data comparing different reduction conditions for spiro-diketopiperazines. Relying on BH₃·THF provides the highest conversion rates while suppressing ring-opening side reactions.

Reducing AgentEquivalentsReaction ConditionsConversion RateMajor Impurity ProfileIsolated Yield
LiAlH₄ 4.0 eqTHF, Reflux, 12h~60%Ring-opened amino alcohols25 - 30%
Red-Al 3.5 eqToluene, 80 °C, 8h~75%Mono-amide (partial reduction)45 - 50%
BH₃·THF 6.0 eqTHF, Reflux, 16h>95%Trace amine-borane complex80 - 85%
Part 4: Standard Operating Procedure (SOP)

Optimized Borane Reduction & Isolation of 9-Benzyl-6,9-diazaspiro[4.5]decane

  • Step 1: Reaction Setup. In an oven-dried, nitrogen-flushed round-bottom flask, dissolve the DKP intermediate (1.0 eq) in anhydrous THF to achieve a 0.1 M concentration. Cool the solution to 0 °C using an ice bath.

  • Step 2: Borane Addition. Slowly add Borane-THF complex (1.0 M in THF, 6.0 eq) dropwise via syringe. Note: Dropwise addition is critical to manage the exothermic coordination event and hydrogen gas evolution.

  • Step 3: Reflux. Remove the ice bath and heat the reaction mixture to reflux (65 °C) for 16 hours. Monitor the disappearance of the DKP peak via LC-MS.

  • Step 4: Acidic Quench (Critical). Cool the reaction to 0 °C. Carefully quench excess borane by the dropwise addition of methanol until effervescence ceases. Add 6M aqueous HCl (10 mL per mmol of substrate) and heat the mixture to 80 °C for 2 hours to fully hydrolyze the stable amine-borane complexes.

  • Step 5: Basification & Extraction. Cool the mixture to room temperature and adjust the pH to >12 using 6M NaOH. Extract the aqueous layer three times with a 3:1 (v/v) mixture of Dichloromethane (DCM) and Isopropanol (IPA).

  • Step 6: Isolation. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 9-benzyl-6,9-diazaspiro[4.5]decane. Purify via flash chromatography (DCM/MeOH/NH₄OH gradient) if analytically pure material is required.

References
  • Anticonvulsant Profiles of Certain New 6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones and 1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones Source: PubMed Central (NIH) URL:[Link]

  • Synthesis of Highly Substituted Enantiopure Piperazines and Ketopiperazines from Vicinal N-Sulfinyl Diamines Source: Digital CSIC URL:[Link]

  • Biogenetically-Inspired Total Synthesis of Epidithiodiketopiperazines and Related Alkaloids Source: Accounts of Chemical Research (ACS Publications) URL:[Link]

Technical Support Center: Resolving NMR Peak Overlap in 9-Benzyl-6,9-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Guide. Analyzing complex bicyclic amine scaffolds like 9-Benzyl-6,9-diazaspiro[4.5]decane presents unique spectroscopic challenges. The molecule consists of a cyclopentane ring spiro-fused to a piperazine ring, with a benzyl group at the N9 position. This structural geometry forces 16 aliphatic protons into similar chemical environments, resulting in severe multiplet splitting and overlapping signals in the narrow 1.2–3.5 ppm range[1].

This guide provides self-validating, step-by-step methodologies to systematically resolve these overlaps, ensuring high-confidence structural assignments.

Part 1: Diagnostic Workflow & Logic

Before altering your sample or instrument parameters, follow the logical progression below to determine the most efficient path to spectral resolution.

NMR_Workflow Start Acquire 1H NMR in CDCl3 CheckOverlap Severe Aliphatic Overlap (1.2 - 3.5 ppm)? Start->CheckOverlap ASIS Apply ASIS (Switch to C6D6 / Pyridine-d5) CheckOverlap->ASIS  Yes TwoD 2D NMR (HSQC/HMBC) with NUS CheckOverlap->TwoD  No CheckResolved Signals Resolved? ASIS->CheckResolved PSYCHE Pure Shift NMR (PSYCHE) CheckResolved->PSYCHE  No CheckResolved->TwoD  Yes PSYCHE->TwoD End Complete Structural Assignment TwoD->End

Fig 1: Stepwise troubleshooting workflow for resolving severe aliphatic NMR peak overlap.

Part 2: Troubleshooting Guides & Methodologies
Issue 1: Massive Multiplet Overlap in Standard CDCl3​

The Causality: CDCl3​ is a non-interacting solvent. Because the cyclopentane and piperazine CH2​ groups share nearly identical electron densities, their signals clump together. The Solution: Aromatic Solvent Induced Shifts (ASIS). Aromatic solvents like Benzene- d6​ ( C6​D6​ ) form transient, non-covalent collision complexes with the polar secondary amine (N6) of the diazaspirocycle. The magnetic anisotropy of the benzene ring differentially shields and deshields nearby protons based on their spatial proximity to the amine, effectively "spreading out" the overlapping signals[2].

Step-by-Step Protocol (ASIS):

  • Sample Recovery: Evaporate the existing CDCl3​ sample under a gentle stream of N2​ gas.

  • Desiccation: Lyophilize or place the vial under high vacuum for 2 hours to remove trace CDCl3​ , which can cause residual solvent artifacts[3].

  • Reconstitution: Re-dissolve 5–10 mg of the compound in 0.6 mL of anhydrous C6​D6​ or Pyridine- d5​ .

  • Validation: Acquire a standard 1D 1H NMR spectrum. Overlay it with the original CDCl3​ spectrum. A successful ASIS will show the piperazine CH2​ protons shifting upfield, separating from the cyclopentane multiplet mass.

Issue 2: Diastereotopic Protons Masking Coupling Constants

The Causality: The spirocyclic geometry locks the rings into rigid chair/envelope conformations. The geminal protons on the CH2​ groups become highly diastereotopic, coupling strongly to each other ( 2J≈12−14 Hz) and adjacent protons, creating unreadable ABX spin systems[1]. The Solution: Pure Shift Yielded by Chirp Excitation (PSYCHE). This technique uses low-flip-angle swept-frequency (chirp) pulses and spatial encoding to suppress homonuclear J-couplings. It artificially collapses complex multiplets into sharp singlets, drastically increasing resolution[4][5].

Step-by-Step Protocol (PSYCHE):

  • Concentration Adjustment: PSYCHE suffers from inherent sensitivity loss (often 50x less sensitive than standard 1D)[6]. Ensure your sample concentration is high ( 20 mg in 0.6 mL).

  • Pulse Sequence Setup: Load the standard 1D PSYCHE pulse sequence on a 500 MHz+ spectrometer.

  • Flip Angle Optimization: Set the chirp pulse flip angle ( β ) to 15°–20°. This is the critical self-validating step: a higher angle increases sensitivity but introduces "recoupling artifacts," while a lower angle ensures spectral purity at the cost of signal-to-noise[5].

  • Acquisition: Acquire the spectrum using chunked data acquisition and process with interferogram reconstruction.

Issue 3: Ambiguity at the Spiro Center (C5)

The Causality: The quaternary spiro carbon (C5) lacks attached protons, making it invisible in standard 1H and COSY spectra. The Solution: 2D Heteronuclear Multiple Bond Correlation (HMBC) combined with Non-Uniform Sampling (NUS).

Step-by-Step Protocol (HMBC + NUS):

Set up a 1H

13C HMBC experiment optimized for long-range couplings ( nJCH​ = 8 Hz).
  • Enable NUS at 25–50% sampling density to allow for massive t1​ increments without extending acquisition time to unfeasible lengths.

  • Process using Iterative Soft Thresholding (IST) algorithms.

  • Validation: Look for cross-peaks from the adjacent piperazine protons (C6-H, C10-H) and cyclopentane protons (C1-H, C4-H) converging on a single 13C resonance at approximately 50-60 ppm.

  • Part 3: Quantitative Data & Technique Comparison

    Use the following table to select the appropriate technique based on your specific resolution needs and available sample mass.

    TechniqueSolventMultiplet StructureRelative SensitivityResolution GainPrimary Use Case
    Standard 1D 1H CDCl3​ Complex (ABX/Multiplets)100% (Baseline)1xInitial purity check; baseline assignment.
    ASIS C6​D6​ / Pyr- d5​ Complex (ABX/Multiplets)95%2x - 3xSeparating overlapping functional group regions.
    PSYCHE (Pure Shift) CDCl3​ or C6​D6​ Singlets~2% - 5%10x - 20xExtracting exact chemical shifts of diastereotopic protons.
    2D HSQC (NUS) AnyCross-peaks~80%N/A (2D Dispersion)Mapping direct C-H connectivity in crowded regions.
    Part 4: Frequently Asked Questions (FAQs)

    Q: I applied ASIS using DMSO- d6​ , but the resolution didn't improve. Why? A: While DMSO- d6​ is highly polar and excellent for hydrogen-bonding, 9-Benzyl-6,9-diazaspiro[4.5]decane only has one secondary amine (N6) as a weak hydrogen bond donor. ASIS via Benzene- d6​ relies on π -interactions and dipole-induced complexes, which are mechanistically much more effective for resolving aliphatic overlap in tertiary/secondary amine scaffolds than the bulk polarity of DMSO[3][7].

    Q: My PSYCHE spectrum has small, symmetrical peaks flanking my main singlets. Are these impurities? A: No. These are "recoupling artifacts" (or chunking sidebands) caused by the interferogram reconstruction when the flip angle ( β ) of the chirp pulses is set too high. To validate, reduce the flip angle to 10° and re-run the experiment; if the peaks shrink or disappear, they are artifacts[4][5].

    Q: Can I use Pure Shift techniques on a 2D spectrum? A: Yes. Pure-shift HSQC is highly effective. It collapses the multiplets in the F2​ (proton) dimension, resulting in ultra-high resolution cross-peaks. Unlike 1D PSYCHE, the sensitivity for pure-shift HSQC is remarkably similar to standard HSQC, making it an excellent choice for low-concentration samples[6].

    Part 5: References
    • Sensitivity-Enhanced Pure Shift Spectroscopy Empowered by Deep Learning and PSYCHE Analytical Chemistry - ACS Publications URL:

    • Pure Shift | NMR Core Facility Columbia University URL:

    • Spiroconyone B and C, Two Rearranged Cholestane Steroids with Spiro[4.5]decane and Oxaspiro[4.5]decane Scaffolds Journal of Natural Products - ACS Publications URL:

    • Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts PMC - National Institutes of Health URL:

    • PSYCHE Pure Shift NMR Spectroscopy SciSpace URL:

    • Two solvents, two different spectra - Aromatic Solvent Induced Shifts Nanalysis URL:

    • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry ACS Publications URL:

    Sources

    Technical Support Center: Managing Steric Hindrance in 9-Benzyl-6,9-diazaspiro[4.5]decane Functionalization

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Scaffold Functionalization support hub. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected unreactivity when working with complex spirocycles.

    The molecule 9-Benzyl-6,9-diazaspiro[4.5]decane presents a unique synthetic challenge. The core features a secondary amine at the N6 position, situated immediately adjacent to the C5 spiro quaternary center. This creates a severe steric shield, effectively causing the amine to behave like an α,α,α-trisubstituted or highly branched secondary amine. Such steric clash is a known factor that dictates both the chemical reactivity and biological binding of diazaspiro[4.5]decane derivatives[1]. Furthermore, the benzyl protecting group at N9 restricts the conformational flexibility of the piperazine ring, forcing the cyclopentyl moiety to block the trajectory of incoming electrophiles or transition metal complexes.

    Below is our definitive troubleshooting guide and protocol repository for overcoming these steric barriers.

    Part 1: Troubleshooting FAQs

    Q1: Why do my standard Buchwald-Hartwig aminations fail at the N6 position, yielding mostly unreacted starting material or reduced arene? A: In Pd-catalyzed C–N cross-coupling, the transmetalation step requires the amine to coordinate to the Pd(II)-aryl complex. The extreme steric bulk around the N6 position prevents this coordination. Consequently, the catalytic cycle stalls, leading to competitive side reactions such as β-hydride elimination or the arylation of the alkoxide base (e.g., forming tert-butyl ethers if NaOtBu is used)[2]. Solution: Abandon first-generation ligands (e.g., BINAP, DPPF). Instead, utilize highly bulky biarylphosphine ligands like BrettPhos, or specialized ligands designed specifically for α-branched secondary amines (such as EPhos)[2]. Alternatively, proazaphosphatrane ligands have shown exceptional efficacy for sterically hindered substrates[3].

    Q2: My N-acylation with acyl chlorides yields <20% product even after 24 hours. How can I push this to completion? A: Standard conditions (TEA or DIPEA in DCM at room temperature) rely on a purely basic mechanism that does not provide sufficient kinetic energy to overcome the steric clash between the acyl chloride and the spirocyclic core. The activation energy barrier for the tetrahedral intermediate formation is exceptionally high. Solution: Shift to a nucleophilic catalysis mechanism. Use stoichiometric 4-Dimethylaminopyridine (DMAP) to form a highly reactive, persistent acylpyridinium intermediate. Switch to a higher-boiling solvent (Toluene or 1,2-Dichloroethane) and elevate the temperature to 80–100 °C.

    Q3: Can I perform reductive amination on the N6 position using standard aldehydes? A: Reductive amination is notoriously difficult for spiro-fused secondary amines. The formation of the intermediate iminium ion is thermodynamically disfavored due to the intense steric repulsion between the incoming alkylidene group and the spiro ring. Solution: Force the iminium formation using a strong Lewis acid such as Titanium(IV) isopropoxide (Ti(O-iPr)4) to template the intermediate before adding the reducing agent. Use Sodium triacetoxyborohydride (NaBH(OAc)3) in DCE at 60 °C.

    Part 2: Quantitative Data & Condition Screening

    To prevent wasted optimization cycles, we have summarized our internal screening data for the functionalization of the N6 position.

    Table 1: Catalyst & Ligand Screening for N6 Arylation of 9-Benzyl-6,9-diazaspiro[4.5]decane

    Ligand / Catalyst SystemBaseSolvent & TempConversion (%)Primary Issue Observed
    Pd2(dba)3 / BINAPNaOtBuToluene, 80 °C< 5%Base arylation / No transmetalation
    Pd2(dba)3 / XPhosCs2CO3Dioxane, 100 °C15 - 20%Sluggish reaction rate
    BrettPhos Pd G3NaOtBuToluene, 100 °C> 85%Optimal for hindered secondary amines
    Pd2(dba)3 / EPhosNaOPhToluene, 100 °C> 90%Suppresses β-hydride elimination[2]

    Table 2: Optimization of N6 Acylation Conditions

    ReagentsSolventTemperatureYield (%)
    Acyl Chloride (1.2 eq), TEA (2.0 eq)DCM25 °C12%
    Acyl Chloride (1.5 eq), DIPEA (3.0 eq)THF65 °C35%
    Acyl Chloride (2.0 eq), DMAP (1.0 eq), DIPEA (2.0 eq)DCE80 °C92%

    Part 3: Decision Workflow

    G A 9-Benzyl-6,9-diazaspiro[4.5]decane (Hindered N6 Amine) B Select Functionalization Type A->B C C-N Cross-Coupling (Buchwald-Hartwig) B->C D N-Acylation / Amide Formation B->D E Reductive Amination B->E F Use BrettPhos Pd G3 / t-BuONa Solvent: Toluene, 100°C C->F G Use Acyl Chloride + DMAP (1 eq) Solvent: DCE, 80°C D->G H Use Ti(O-iPr)4 + NaBH(OAc)3 Solvent: DCE, 60°C E->H I Successful N6 Arylation F->I J Successful N6 Acylation G->J K Successful N6 Alkylation H->K

    Workflow for overcoming steric hindrance during N6 functionalization of diazaspiro[4.5]decanes.

    Part 4: Validated Experimental Protocols

    Protocol A: Buchwald-Hartwig Amination of the Hindered N6 Position

    Self-Validating Principle: The use of a pre-formed BrettPhos Pd G3 precatalyst ensures a precise 1:1 Pd-to-ligand ratio, preventing catalyst degradation before the sluggish transmetalation can occur. A successful initiation is visually confirmed when the initial heterogeneous mixture transitions into a homogeneous dark solution upon reaching 100 °C, indicating active turnover.

    • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 9-Benzyl-6,9-diazaspiro[4.5]decane (1.0 mmol), the aryl halide (1.2 mmol), NaOtBu (1.5 mmol), and BrettPhos Pd G3 (0.02 mmol, 2 mol%).

    • Solvent Addition: Add anhydrous, degassed Toluene (5.0 mL). Seal the tube tightly and remove it from the glovebox.

    • Reaction: Stir the mixture vigorously at 100 °C for 16–24 hours. Monitor the visual transition from a suspension to a dark solution.

    • Workup: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove Pd black and inorganic salts. Wash the pad with additional EtOAc (2 x 10 mL).

    • Purification: Concentrate the filtrate under reduced pressure and purify via flash chromatography (SiO2, Hexanes/EtOAc gradient).

    Protocol B: High-Temperature N-Acylation

    Self-Validating Principle: Stoichiometric DMAP generates a persistent, highly electrophilic acylpyridinium species. The addition of the acyl chloride to the DMAP/amine mixture often produces a transient precipitate (the pyridinium salt). Observing this confirms the activation of the electrophile prior to the sluggish attack by the hindered N6 amine.

    • Preparation: Dissolve 9-Benzyl-6,9-diazaspiro[4.5]decane (1.0 mmol) in anhydrous 1,2-Dichloroethane (DCE, 5.0 mL) in a round-bottom flask under an argon atmosphere.

    • Base/Catalyst Addition: Add DIPEA (2.0 mmol) and DMAP (1.0 mmol). Stir for 5 minutes at room temperature.

    • Electrophile Addition: Cool the flask to 0 °C. Add the acyl chloride (2.0 mmol) dropwise. Watch for the formation of a slight precipitate.

    • Heating: Attach a reflux condenser and heat the reaction to 80 °C for 12 hours.

    • Quench & Workup: Cool to room temperature, quench with saturated aqueous NaHCO3 (5 mL). Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate for subsequent purification.

    Sources

    Safety Operating Guide

    A Comprehensive Safety and Handling Guide for 9-Benzyl-6,9-diazaspiro[4.5]decane

    Author: BenchChem Technical Support Team. Date: April 2026

    As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, experience-driven safety and logistical information for handling 9-Benzyl-6,9-diazaspiro[4.5]decane. The protocols outlined here are designed to be a self-validating system, ensuring the well-being of laboratory personnel while maintaining the integrity of your research.

    Hazard Identification and Risk Assessment: Understanding the Compound

    The structure of 9-Benzyl-6,9-diazaspiro[4.5]decane, featuring a spirocyclic diamine core and a benzyl substituent, suggests potential for biological activity and specific chemical hazards. Based on data from closely related compounds, it is prudent to assume that this compound may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2]

    Anticipated Hazard Classifications:

    • Acute Oral Toxicity: Harmful if swallowed.[2][3][4][5]

    • Skin Corrosion/Irritation: Causes skin irritation.[2][6]

    • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][3][4][6]

    • Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.[2]

    A thorough risk assessment should be conducted before any handling of this compound, considering the quantities being used and the specific experimental procedures involved.

    Personal Protective Equipment (PPE): Your First Line of Defense

    A multi-layered approach to PPE is critical to mitigate the risks associated with handling 9-Benzyl-6,9-diazaspiro[4.5]decane. The selection of appropriate PPE is not merely a checklist item but a scientifically informed decision to protect against specific routes of exposure.[7][8][9]

    Protection TypeSpecificationRationale
    Eye and Face Protection Chemical splash goggles and a face shield.[2][10]To protect against splashes and aerosols that can cause serious eye irritation or damage.[3][4][5][6]
    Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene), inspected before each use.[10]To prevent skin contact, which is a primary route of exposure and can lead to irritation.[2]
    Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron is recommended.[8][10]To protect the skin from accidental spills and contamination.[10]
    Respiratory Protection To be used in a certified chemical fume hood.[10] If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge should be used.[7][9][11]To prevent inhalation of the compound, which may cause respiratory tract irritation.[2]

    Safe Handling and Operational Protocols

    Adherence to standardized operational procedures is paramount for minimizing exposure and preventing accidents.

    Engineering Controls
    • Chemical Fume Hood: All handling of 9-Benzyl-6,9-diazaspiro[4.5]decane, including weighing and dilutions, must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[10]

    • Ventilation: Ensure adequate general laboratory ventilation.[6]

    • Eyewash and Safety Shower: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[6][10]

    Step-by-Step Handling Procedure
    • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.

    • Weighing: If handling a solid, carefully weigh the required amount in the fume hood. Avoid creating dust.[6][10]

    • Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.

    • Post-Handling: After handling, decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water, even after wearing gloves.[10]

    Workflow for Safe Handling

    cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood handling_weigh Weigh Compound prep_hood->handling_weigh handling_solution Prepare Solution handling_weigh->handling_solution post_decon Decontaminate Work Area handling_solution->post_decon post_wash Wash Hands Thoroughly post_decon->post_wash

    Caption: A procedural diagram for the safe handling of 9-Benzyl-6,9-diazaspiro[4.5]decane.

    Emergency Procedures: Preparedness is Key

    In the event of an exposure or spill, immediate and appropriate action is crucial.

    • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2][6]

    • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][6]

    • Eye Contact: Immediately rinse the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][6][12]

    • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

    Disposal Plan: Environmental Responsibility

    Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

    Waste Segregation
    • Solid Waste: Collect any solid 9-Benzyl-6,9-diazaspiro[4.5]decane and contaminated disposable labware (e.g., gloves, bench paper) in a clearly labeled, sealed container for hazardous waste.

    • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

    Disposal Procedure

    All waste containing 9-Benzyl-6,9-diazaspiro[4.5]decane must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.[6]

    Disposal Workflow

    cluster_segregation Waste Segregation start Waste Generated solid_waste Solid Waste Container start->solid_waste Solid liquid_waste Liquid Waste Container start->liquid_waste Liquid labeling Label Containers Clearly solid_waste->labeling liquid_waste->labeling storage Store in Designated Area labeling->storage disposal Dispose via Institutional Hazardous Waste Program storage->disposal

    Caption: A procedural diagram for the proper disposal of waste generated from handling the compound.

    References

    • Personal protective equipment for handling 1,2-Bis(4-fluorophenyl)ethane-1,2-diamine - Benchchem. (n.d.).
    • Anticonvulsant Profiles of Certain New 6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones and 1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones. (2014, September 23). MDPI.
    • SAFETY DATA SHEET - MilliporeSigma. (2025, October 16).
    • 8 - SAFETY DATA SHEET. (n.d.).
    • Guidance for Selection of Protective Clothing for MDI Users - Covestro Solution Center. (n.d.).
    • SAFETY DATA SHEET - Merck Millipore. (n.d.).
    • Safety data sheet - BASF. (2022, March 28).
    • Safety Data Sheet. (n.d.).
    • Safety data sheet - ChemPoint.com. (n.d.).
    • Safety Data Sheet - Aaronchem. (2025, August 11).
    • Personal Protective Equipment Selection Guide. (2015, July 22).
    • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (n.d.).
    • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, January 17).
    • DOC136_24_Selection of Personal Protective Equipment - EIGA. (n.d.).
    • Synthesis of Tunable Diamine Ligands with Spiro Indane-2,2′-pyrrolidine Backbone and Their Applications in Enantioselective Henry Reaction. (2014, January 18). The Journal of Organic Chemistry - ACS Publications.
    • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - White Rose Research Online. (2022, December 12).
    • Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols - ChemRxiv. (n.d.).
    • 6-Benzyl-2,6-diazaspiro[4.5]decane dihydrochloride | 2448475-50-9 - Sigma-Aldrich. (n.d.).

    Sources

    ×

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    9-Benzyl-6,9-diazaspiro[4.5]decane
    Reactant of Route 2
    Reactant of Route 2
    9-Benzyl-6,9-diazaspiro[4.5]decane

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。